REACTION_SMILES
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[CH3:11][O:12][c:13]1[cH:14][c:15]([NH2:16])[cH:17][c:18]([O:20][CH3:21])[cH:19]1.[Cl:1][c:2]1[cH:3][n:4][cH:5][c:6]([C:8](=[O:9])[Cl:10])[n:7]1.[Cl:22][CH2:23][Cl:24]>>[Cl:1][c:2]1[cH:3][n:4][cH:5][c:6]([C:8](=[O:9])[NH:16][c:15]2[cH:14][c:13]([O:12][CH3:11])[cH:19][c:18]([O:20][CH3:21])[cH:17]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N)cc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cncc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1cc(NC(=O)c2cncc(Cl)n2)cc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |